molecular formula C19H27N3O2 B2486550 4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine CAS No. 2379984-70-8

4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine

Cat. No.: B2486550
CAS No.: 2379984-70-8
M. Wt: 329.444
InChI Key: AAKFOMZCUAPVRG-UHFFFAOYSA-N
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Description

4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine is a complex organic compound that features a unique combination of functional groups, including a cyclohexene ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the Cyclohex-3-ene-1-carbonyl Intermediate: This can be achieved through the oxidation of cyclohexene using reagents such as potassium permanganate or chromium trioxide.

    Piperidine Ring Formation: The cyclohex-3-ene-1-carbonyl intermediate is then reacted with piperidine under acidic or basic conditions to form the piperidin-4-yl derivative.

    Pyrimidine Ring Formation: The final step involves the reaction of the piperidin-4-yl derivative with 5,6-dimethylpyrimidine under conditions that promote nucleophilic substitution, such as the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene Derivatives: Compounds like cyclohexene-1-carboxylic acid and cyclohexene-1-carboxaldehyde share structural similarities.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-carboxaldehyde.

    Pyrimidine Derivatives: Compounds like 5,6-dimethylpyrimidine and its various substituted derivatives.

Uniqueness

4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-15(2)20-13-21-18(14)24-12-16-8-10-22(11-9-16)19(23)17-6-4-3-5-7-17/h3-4,13,16-17H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKFOMZCUAPVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3CCC=CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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